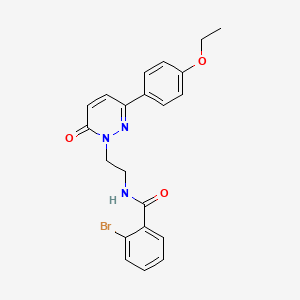

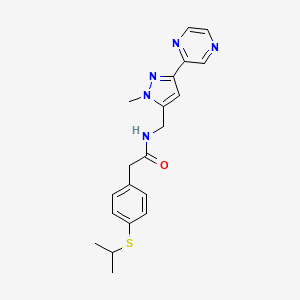

![molecular formula C19H19BrN2O3S B2637342 (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-19-2](/img/structure/B2637342.png)

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole and its derivatives are a class of heterocyclic compounds with a wide range of therapeutic applications . They have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method is the copper (I) catalyzed azide-alkyne cycloaddition reaction . The structure of the synthesized derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in the formation (synthesis) of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .Aplicaciones Científicas De Investigación

Benzothiazoles in Medicinal Chemistry

Benzothiazoles and their derivatives are recognized for a wide range of biological activities, making them subjects of interest in medicinal chemistry. The compound mentioned falls within the category of benzothiazoles, which are known for their diverse pharmacological properties.

Therapeutic Potential and Biological Activities

Synthetic Procedures and Biological Interest

Benzothiazoles and their derivatives, such as 2-guanidinobenzazoles, exhibit a variety of pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via mechanisms like angiogenesis and apoptosis. These compounds have been synthesized through various methods and functionalized with different moieties to explore their therapeutic potential (Rosales-Hernández et al., 2022).

Structural Activity Relationship

The benzothiazole scaffold is crucial in developing chemotherapeutic agents. Modifications in the benzothiazole structure have led to compounds with antimicrobial, anti-inflammatory, antidiabetic, and antitumor activities. This underscores the importance of the benzothiazole nucleus in drug discovery, providing a template for the development of new chemical entities with enhanced biological activities (Kamal et al., 2015).

Biological Functions and Structural Biology

The exploration of autophagy-related proteins in Plasmodium falciparum has highlighted the potential of benzothiazole derivatives as novel antimalarial drugs. The study of compounds inhibiting the PfAtg8-PfAtg3 protein-protein interaction, including specific benzothiazole derivatives, reveals an under-explored avenue for antimalarial drug design (Usman et al., 2023).

Synthesis and Biological Importance

The synthesis of benzothiazoles, including those fused with thiazole and thiazine rings, has been linked to significant anti-inflammatory and antioxidant activities. These findings suggest that benzothiazole derivatives could serve as templates for developing new anti-inflammatory and antioxidant agents, further emphasizing their medicinal chemistry significance (Raut et al., 2020).

Mecanismo De Acción

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. For example, some benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which makes them potential candidates for the treatment of Alzheimer’s disease .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTNUWAXXMLKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

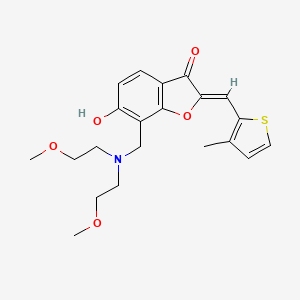

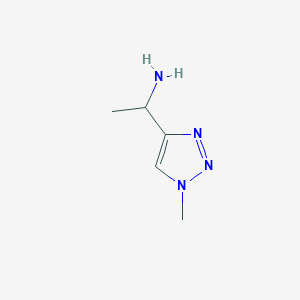

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)

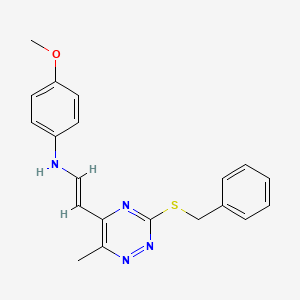

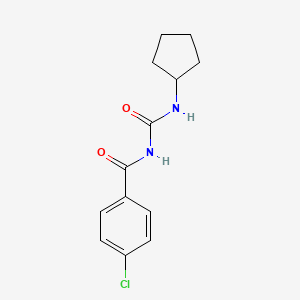

![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)

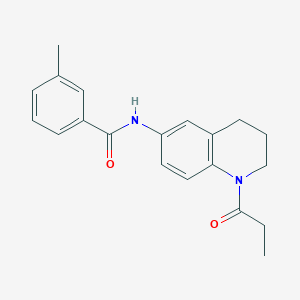

![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2637268.png)

![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2637271.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2637272.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)